molecular formula C12H23N3 B2913759 2,2,5,7-TETRAMETHYL-1,3-DIAZATRICYCLO[3.3.1.1(3),?]DECAN-6-AMINE CAS No. 917216-54-7

2,2,5,7-TETRAMETHYL-1,3-DIAZATRICYCLO[3.3.1.1(3),?]DECAN-6-AMINE

Cat. No.: B2913759
CAS No.: 917216-54-7
M. Wt: 209.337
InChI Key: GZUACHUOBUQSOR-UHFFFAOYSA-N
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Description

2,2,5,7-Tetramethyl-1,3-diazatricyclo[3311(3),?]decan-6-amine is a complex organic compound with a unique tricyclic structure This compound is characterized by its multiple methyl groups and nitrogen atoms, which contribute to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,7-Tetramethyl-1,3-diazatricyclo[3.3.1.1(3),?]decan-6-amine typically involves multiple steps, starting with the preparation of the core tricyclic structure. Common synthetic routes include:

    Cyclization Reactions: The formation of the tricyclic core can be achieved through cyclization reactions involving appropriate precursors. These reactions often require specific catalysts and controlled reaction conditions to ensure the correct formation of the tricyclic structure.

    Methylation: The introduction of methyl groups at specific positions on the tricyclic core is achieved through methylation reactions. Reagents such as methyl iodide or dimethyl sulfate are commonly used for this purpose.

    Amine Introduction: The introduction of the amine group at the 6-position is typically achieved through nucleophilic substitution reactions. Common reagents include ammonia or primary amines.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This often requires optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,5,7-Tetramethyl-1,3-diazatricyclo[3.3.1.1(3),?]decan-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups. Common reagents include alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; often conducted in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Oxides, ketones

    Reduction: Reduced amine derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2,2,5,7-Tetramethyl-1,3-diazatricyclo[3.3.1.1(3),?]decan-6-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential therapeutic applications. It may be used in the development of new pharmaceuticals targeting specific diseases.

    Industry: The compound’s unique properties make it useful in various industrial applications, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,5,7-Tetramethyl-1,3-diazatricyclo[3.3.1.1(3),?]decan-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2,2,5,7-Tetramethyl-1,3-diazatricyclo[3.3.1.1(3),?]decan-6-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,2,5,7-tetramethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3/c1-10(2)14-5-11(3)6-15(10)8-12(4,7-14)9(11)13/h9H,5-8,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUACHUOBUQSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N2CC3(CN1CC(C2)(C3N)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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